molecular formula C20H24N2O2 B2544478 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol CAS No. 890640-75-2

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol

Cat. No. B2544478
CAS RN: 890640-75-2
M. Wt: 324.424
InChI Key: HCAYYQLESAJNMU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol are not detailed in the available resources, benzimidazole derivatives are known to be synthesized using phosphoric acid as a catalyst .

Scientific Research Applications

Fluorescent Dyes and Imaging Agents

BPPB exhibits interesting photophysical behavior, making it suitable for use as a fluorescent dye or imaging agent. Its solvatochromic effect—where the fluorescence emission maxima shift with solvent polarity—allows for sensitive detection in different environments . Researchers can explore its applications in biological imaging, single-molecule detection, and fluorescence microscopy.

Cyclooxygenase Inhibition

Although not directly tested, BPPB’s benzimidazole moiety resembles other compounds investigated for cyclooxygenase inhibition. Researchers could explore its potential as a COX inhibitor, which plays a crucial role in inflammation and pain management .

Future Directions

Given the significant research interest in benzimidazole derivatives , it is likely that future research will continue to explore the potential applications of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol in various fields such as medicine and materials science.

properties

IUPAC Name

1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYYQLESAJNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol

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